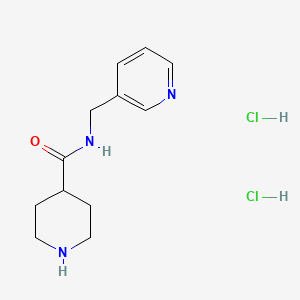

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide dihydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as N-(3-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride. The Chemical Abstracts Service has assigned this compound the registry number 1170206-86-6, providing a unique identifier for scientific databases and regulatory documentation. Alternative nomenclature systems recognize this compound under several synonymous designations, including this compound and N-(3-pyridinylmethyl)piperidine-4-carboxamide dihydrochloride, reflecting variations in naming conventions across different chemical databases.

The molecular formula analysis reveals the compound's composition as C₁₂H₁₉Cl₂N₃O, indicating the presence of twelve carbon atoms, nineteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom. This molecular composition corresponds to a molecular weight of 292.20476 atomic mass units, with the monoisotopic mass calculated as 291.0905176. The chemical structure incorporates two distinct heterocyclic ring systems: a six-membered pyridine ring containing one nitrogen atom in the aromatic system, and a six-membered piperidine ring representing a saturated nitrogen-containing heterocycle.

The following table summarizes the fundamental molecular characteristics:

The International Chemical Identifier key FYXYICXPADVKFI-UHFFFAOYSA-N provides a standardized representation of the compound's molecular structure, enabling precise identification across international chemical databases. The canonical Simplified Molecular Input Line Entry System notation O=C(C1CCNCC1)NCc1cccnc1.Cl.Cl effectively describes the connectivity patterns within the molecular framework, illustrating the carboxamide linkage between the piperidine and pyridine components along with the two associated chloride ions.

Three-Dimensional Conformational Analysis and Crystallographic Data

The three-dimensional conformational characteristics of this compound are governed by the spatial arrangement of its constituent heterocyclic rings and the flexible methylene bridge connecting the pyridine and carboxamide functionalities. The piperidine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated rings. This conformational preference positions the carboxamide substituent in an equatorial orientation, minimizing steric interactions and optimizing the overall molecular geometry.

The pyridine ring maintains a planar aromatic configuration, with the nitrogen atom contributing to the electron density distribution across the heterocyclic system. The methylene bridge (-CH₂-) connecting the pyridine ring to the carboxamide nitrogen introduces conformational flexibility, allowing rotation about the carbon-nitrogen bond and enabling the molecule to adopt multiple low-energy conformations. This structural flexibility has significant implications for the compound's potential biological activities and binding interactions with target molecules.

Crystallographic analysis methodologies applicable to piperidine carboxamide derivatives involve X-ray diffraction techniques that provide detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. High-resolution structural determination typically requires crystals suitable for diffraction studies, with data collection performed using synchrotron radiation sources or conventional laboratory X-ray generators. The crystallographic parameters for related compounds in this chemical class demonstrate space groups commonly observed in organic molecular crystals, with unit cell dimensions reflecting the packing efficiency of the molecular species.

The following table presents comparative crystallographic parameters for structurally related compounds:

| Compound Type | Space Group | Resolution | Reference |

|---|---|---|---|

| Protein-ligand complexes (general) | H3 | 1.68 Å | |

| Organic molecular crystals (typical) | I222 | Variable | |

| Piperidine derivatives (related) | Variable | 1.7-2.0 Å |

The dihydrochloride salt form contributes to the crystalline stability through ionic interactions between the positively charged nitrogen centers and the chloride anions. These electrostatic interactions influence the packing arrangements within the crystal structure and affect the compound's physical properties, including melting point, solubility characteristics, and hygroscopic behavior. The presence of multiple hydrogen bond donors and acceptors within the molecular framework facilitates the formation of extensive hydrogen bonding networks that stabilize the crystal lattice.

Comparative Structural Analogues in Piperidine Carboxamide Derivatives

The structural landscape of piperidine carboxamide derivatives encompasses a diverse array of compounds that share fundamental architectural features while exhibiting variations in substituent patterns, ring connectivity, and salt forms. This compound represents one member of this broader chemical family, with several closely related analogues providing valuable insights into structure-activity relationships and conformational preferences within this compound class.

1-(pyrid-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride serves as a direct structural analogue, featuring the same pyridine-methylene-piperidine connectivity pattern but terminating in a carboxylic acid functional group rather than a carboxamide. This compound exhibits the molecular formula C₁₂H₁₈Cl₂N₂O₂ with a molecular weight of 293.188 g/mol, demonstrating how functional group modifications affect the overall molecular composition. The Chemical Abstracts Service number 946409-40-1 distinguishes this carboxylic acid derivative from its carboxamide counterpart.

N-(Pyridin-4-YL)piperidine-4-carboxamide represents another significant structural variant, where the pyridine ring substitution pattern differs from the 3-position to the 4-position. This compound, bearing the Chemical Abstracts Service number 110105-35-6, demonstrates a molecular formula of C₁₁H₁₅N₃O and molecular weight of 205.26 g/mol. The repositioning of the nitrogen atom within the pyridine ring system fundamentally alters the electronic distribution and potential coordination chemistry of the molecule.

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride introduces additional structural complexity through the incorporation of a cyclopropyl substituent. This compound exhibits enhanced molecular weight (295.81 g/mol) and modified conformational characteristics due to the rigid cyclopropyl ring system. The structural modification demonstrates how ring strain and geometric constraints can be introduced to modulate the three-dimensional architecture of piperidine carboxamide derivatives.

The following comparative analysis table illustrates key structural parameters across this family of compounds:

The monohydrochloride form of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide provides an additional point of comparison, demonstrating how salt stoichiometry affects molecular properties. This variant, assigned Chemical Abstracts Service number 1220035-36-8, exhibits the molecular formula C₁₂H₁₈ClN₃O with a molecular weight of 255.74 g/mol. The reduction from dihydrochloride to monohydrochloride status results in decreased water solubility but may offer advantages in certain synthetic applications or crystallization procedures.

Structural analogues within the broader piperidine carboxamide family demonstrate the versatility of this molecular scaffold for chemical modification and functional group elaboration. The consistent presence of the piperidine-4-carboxamide core provides a stable structural foundation, while variations in pyridine substitution patterns, additional substituents, and salt forms enable fine-tuning of physicochemical properties and potential biological activities. This structural diversity underlies the continued interest in piperidine carboxamide derivatives for pharmaceutical research and synthetic chemistry applications.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10;;/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXYICXPADVKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656391 | |

| Record name | N-[(Pyridin-3-yl)methyl]piperidine-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170206-86-6 | |

| Record name | N-[(Pyridin-3-yl)methyl]piperidine-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide dihydrochloride is a compound that has attracted considerable attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring linked to a pyridine moiety through a carboxamide group. This structural configuration enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

This compound modulates the activity of specific enzymes and receptors. Its primary interactions involve:

- G-protein coupled receptors (GPCRs) : These receptors play crucial roles in cellular signaling pathways.

- Ion channels : The compound may influence ion flow across cell membranes, affecting cellular excitability and neurotransmission.

These interactions suggest potential therapeutic effects, particularly in neuropharmacology and inflammation management.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antiviral Activity

- Research indicates that compounds similar to this one exhibit antiviral properties, particularly against neurotropic alphaviruses. This suggests potential applications in treating viral infections.

- Anticancer Potential

- Neurological Applications

Anticancer Activity

In a recent study, the compound demonstrated significant cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells. The IC50 values for the tested compound were found to be lower than those of conventional chemotherapeutics, indicating its potential as an effective anticancer agent .

Neuropharmacological Research

In another investigation focusing on neurodegenerative diseases, this compound was evaluated for its ability to inhibit cholinesterase enzymes. The results indicated that the compound could enhance neurotransmitter levels in the synaptic cleft, potentially alleviating symptoms associated with Alzheimer's disease .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Pharmacological Applications

-

Cancer Therapy

- Recent studies have highlighted the efficacy of piperidine derivatives, including N-(pyridin-3-ylmethyl)piperidine-4-carboxamide dihydrochloride, in cancer treatment. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast and cervical cancers. A study indicated that these compounds could inhibit the Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

-

Neurological Disorders

- The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase suggests that it may enhance cholinergic signaling, which is beneficial in managing symptoms of Alzheimer's .

- Enzyme Inhibition

Table 1: Summary of Research Findings on this compound

Case Studies

- Breast Cancer Study

- Alzheimer's Disease Model

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Core

Pyridine Substituent Position and Linker Modifications

N-(2-(Pyridin-4-yl)ethyl)piperidine-4-carboxamide dihydrochloride Structural Difference: The pyridine ring is substituted at the 4-position instead of 3, and the linker is an ethyl group rather than methyl. The longer ethyl linker may increase conformational flexibility .

(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

- Structural Difference : A bulky naphthalen-1-yl group is attached to the piperidine via an ethyl spacer.

- Implications : The naphthyl group introduces hydrophobicity, which could enhance membrane permeability but reduce solubility. This modification is associated with improved inhibitory activity against viral targets like SARS-CoV-2 .

Heterocyclic and Functional Group Replacements

N-(Piperidin-4-yl)thiophene-3-carboxamide hydrochloride

- Structural Difference : Replaces the pyridine ring with a thiophene heterocycle.

- Implications : Thiophene’s lower basicity compared to pyridine may reduce hydrogen-bonding capacity, altering target selectivity .

1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide Structural Difference: Features a cyano group on the pyridine ring at the 3-position.

Functional Group Additions and Salt Forms

N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride Structural Difference: A dimethylamino propyl group replaces the pyridin-3-ylmethyl moiety. Implications: The tertiary amine increases basicity, improving solubility in acidic environments. This compound is used in neurological research .

N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide dihydrochloride

Comparative Data Table

Preparation Methods

Key Synthetic Route

-

- 3-Pyridinemethylamine or 3-pyridinemethanol (converted to amine)

- 4-Piperidinecarboxylic acid or its activated derivative

Coupling Reaction:

The core synthetic step is the formation of an amide bond between the amine group on the pyridine moiety and the carboxylic acid group on the piperidine ring.-

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- 1-Hydroxybenzotriazole (HOBt)

-

- Dichloromethane or other aprotic organic solvents

-

- Mild temperature (room temperature to slightly elevated)

- Stirring under inert atmosphere to prevent side reactions

-

- Acidification with hydrochloric acid to form the dihydrochloride salt

- Purification by recrystallization or chromatography to achieve high purity

Reaction Scheme Summary

| Step | Description |

|---|---|

| 1. Activation of acid | Carboxyl group of 4-piperidinecarboxylic acid activated by EDC/HOBt |

| 2. Amide bond formation | Nucleophilic attack by 3-pyridinemethylamine forms amide bond |

| 3. Salt formation | Addition of HCl to form dihydrochloride salt |

| 4. Purification | Recrystallization or chromatographic techniques |

This approach efficiently yields the desired compound with good selectivity and moderate to high yields.

Industrial Scale Preparation

Industrial synthesis adapts the laboratory method for scalability and efficiency:

Continuous Flow Reactors: Utilized to improve reaction control, heat transfer, and reproducibility, reducing reaction times and increasing throughput.

Automated Synthesis Platforms: Employed for precise reagent addition and monitoring, enhancing consistency.

Purification: Large-scale recrystallization and preparative chromatography ensure product purity meets research and pharmaceutical standards.

Environmental and Safety Considerations: Waste minimization and solvent recovery systems are integrated to comply with regulatory standards.

These industrial methods maintain the core chemistry but optimize for cost-effectiveness and scalability.

Chemical Reactivity Relevant to Preparation

Understanding the reactivity of functional groups is crucial for optimizing synthesis and preventing side reactions:

| Reaction Type | Description and Reagents | Implications for Synthesis |

|---|---|---|

| Oxidation | Pyridine ring oxidation to N-oxide derivatives (e.g., using m-chloroperbenzoic acid) | Avoid oxidative conditions during synthesis to prevent unwanted by-products |

| Reduction | Reduction of carboxamide to amines (e.g., lithium aluminum hydride) | Not typically part of synthesis; conditions avoided to maintain amide integrity |

| Electrophilic Substitution | Substitution on pyridine ring (e.g., bromination, nitration) | Not generally performed during synthesis; may alter biological activity |

Maintaining mild and controlled reaction conditions is essential to preserve the amide bond and aromatic pyridine ring.

Comparative Analysis: Hydrochloride vs. Dihydrochloride Salt Forms

| Property | Hydrochloride Salt | Dihydrochloride Salt |

|---|---|---|

| Molecular Weight | 255.74 g/mol | 292.20 g/mol |

| Solubility | Moderate water solubility | Higher water solubility |

| Crystallinity | May form different crystal structures | Different polymorphs possible |

| Stability | Stable under standard conditions | Often more stable in aqueous environments |

The dihydrochloride form is often preferred for enhanced solubility and bioavailability in research and pharmaceutical contexts.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-Pyridinemethylamine, 4-piperidinecarboxylic acid |

| Coupling Agents | EDC, HOBt |

| Solvent | Dichloromethane |

| Reaction Temperature | Room temperature to 40°C |

| Reaction Time | Several hours (typically 4-24 h) |

| Salt Formation | Addition of HCl to form dihydrochloride salt |

| Purification | Recrystallization, chromatography |

| Yield | Moderate to high (dependent on scale and conditions) |

Q & A

Q. What are the established synthetic routes for N-(pyridin-3-ylmethyl)piperidine-4-carboxamide dihydrochloride?

The compound is synthesized via amide coupling between piperidine-4-carboxylic acid derivatives and pyridin-3-ylmethylamine intermediates. For example:

- Step 1 : Protection of the piperidine nitrogen using a benzyl or tert-butoxycarbonyl (Boc) group to prevent side reactions.

- Step 2 : Activation of the carboxyl group (e.g., using EDCI/HOBt or thionyl chloride) for coupling with the amine.

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the dihydrochloride salt . Purification typically involves recrystallization or column chromatography, with final characterization by /-NMR and mass spectrometry.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Optimizing solvent systems (e.g., methanol/water) to grow high-quality crystals.

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement : SHELXL or OLEX2 software for structure solution and refinement, ensuring R-factor < 0.05 . The Cambridge Structural Database (CSD) entry for related analogs (e.g., COD ID 2230670) provides reference metrics for bond lengths and angles .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

- Storage : Keep in a desiccator at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields reported across studies?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or catalyst efficiency . For example:

- Case Study : A 70% yield was achieved using DMF as a solvent at 80°C, while THF yielded only 45% due to poor solubility .

- Mitigation : Design a Design of Experiments (DoE) approach to optimize parameters like temperature, solvent, and stoichiometry.

Q. What strategies are effective for improving enantiomeric purity in derivatives?

- Chiral Resolution : Use (R)- or (S)-proline derivatives as chiral auxiliaries during synthesis .

- Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC separation.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.